
N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide (CMHOB) is a chemical compound belonging to the hydrazino-oxobutanamide class of compounds. It is a white crystalline solid with a molecular weight of 256.6 g/mol and a melting point of 164-165°C. It is soluble in water, ethanol, and methanol. CMHOB is used in a variety of scientific research applications including drug development, biochemistry, and pharmacology.
科学的研究の応用
N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide has been studied extensively in scientific research. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission in the nervous system. It has also been studied as a potential drug for the treatment of Alzheimer’s disease. Additionally, it has been studied as a potential inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.
作用機序
N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide is believed to act as an inhibitor of acetylcholinesterase by binding to the active site of the enzyme and preventing the enzyme from catalyzing the hydrolysis of acetylcholine. It is also believed to act as an inhibitor of cyclooxygenase by binding to the active site of the enzyme and preventing the enzyme from catalyzing the synthesis of prostaglandins.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of acetylcholinesterase and cyclooxygenase in vitro. In vivo studies have shown that it can reduce the accumulation of amyloid-beta peptide, which is associated with Alzheimer’s disease. Additionally, it has been shown to reduce inflammation in animal models.
実験室実験の利点と制限
N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and it is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic and it does not have any significant side effects. The main limitation for use in laboratory experiments is that it is not very soluble in organic solvents, which can make it difficult to work with in some applications.
将来の方向性
Future research on N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide could focus on developing new synthesis methods that are more efficient and cost-effective. Additionally, research could focus on further exploring its mechanism of action and its potential therapeutic applications. Additionally, research could focus on further exploring its biochemical and physiological effects and its potential side effects. Finally, research could focus on developing new methods for delivering this compound to target tissues in the body.
合成法
N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide can be synthesized from 3-chloro-2-methylphenol and 4-hydrazinobutanoic acid. The reaction is carried out in ethanol and requires the presence of a base (e.g. sodium hydroxide) to catalyze the reaction. The reaction yields a white crystalline solid which is then purified by recrystallization.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-hydrazinyl-4-oxobutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-7-8(12)3-2-4-9(7)14-10(16)5-6-11(17)15-13/h2-4H,5-6,13H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGANYGATQEHGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2388528.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2388530.png)
![N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2388532.png)
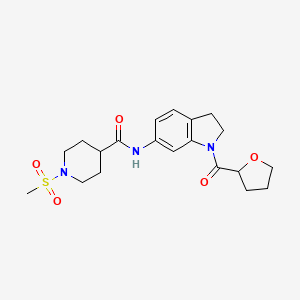
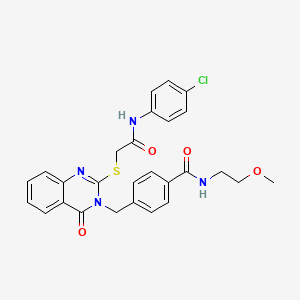
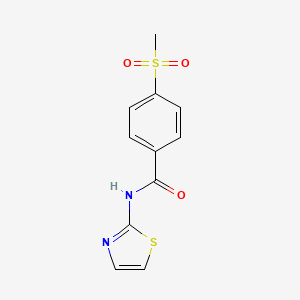

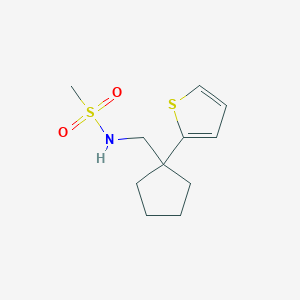
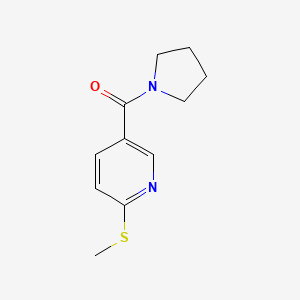
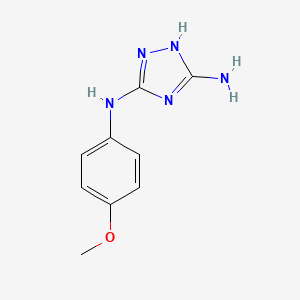
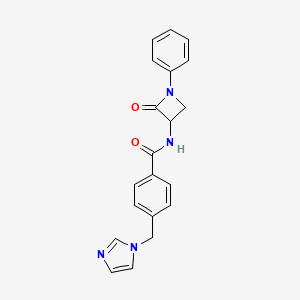
![1-(4-((2-hydroxyethyl)amino)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B2388549.png)
![L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]-](/img/structure/B2388550.png)